5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine
Description
5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methoxyethyl group at position 5 and an amine group at position 2. The 1,3,4-thiadiazole scaffold is renowned for its diverse biological and physicochemical properties, including antimicrobial, anticancer, and electronic applications . The methoxyethyl substituent likely enhances solubility and modulates electronic effects, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
5-(1-methoxyethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-3(9-2)4-7-8-5(6)10-4/h3H,1-2H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQPBOQSEQUOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with methoxyethyl halides under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted thiadiazoles with various functional groups.
Scientific Research Applications
Chemical Applications
In the realm of chemistry, 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine serves as a crucial building block for synthesizing more complex molecules. Its versatility allows for various transformations:
- Oxidation : It can be oxidized to form sulfoxides or sulfones.
- Reduction : The compound can be reduced to yield amines or alcohols.
- Substitution Reactions : It participates in substitution reactions to produce substituted thiadiazoles with different functional groups.
These properties make it a valuable intermediate in organic synthesis and material science.
Antimicrobial Properties
The compound has exhibited promising antimicrobial activity against various bacterial and fungal pathogens. Studies have indicated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .
Anticancer Potential
Research has highlighted the anticancer properties of this compound. Preliminary studies suggest that it can inhibit the proliferation of several cancer cell lines by inducing apoptosis through caspase activation and mitochondrial disruption . For instance:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT116 (Colon) | 3.29 |
| H460 (Lung) | 10 |
| MCF-7 (Breast) | 0.28 |
These findings indicate its potential as a lead compound in cancer therapy.
Medicinal Applications
The compound is being investigated for its role as a potential monoamine oxidase A (MAO-A) inhibitor. In vitro studies have shown that derivatives of this compound exhibit significant inhibitory activity against MAO-A, with one derivative demonstrating an IC50 value of 0.060 µM . This suggests potential applications in treating mood disorders and neurodegenerative diseases.
Industrial Applications
In agriculture, this compound is explored for its potential as a pesticide or herbicide. Its ability to act against pests makes it valuable in developing agrochemicals aimed at improving crop yields while minimizing environmental impact.
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of 1,3,4-thiadiazole demonstrated that compounds similar to this compound showed effective inhibition against bacterial strains with minimum inhibitory concentration (MIC) values ranging from 25 μg/mL to 31 μg/mL .
Case Study 2: Anticancer Activity
Another research effort synthesized novel thiadiazole derivatives and assessed their antiproliferative effects on human cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than conventional chemotherapeutics .
Mechanism of Action
The mechanism of action of 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in pathogens, leading to cell death. In anticancer research, the compound may induce apoptosis by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine with structurally related thiadiazole derivatives, focusing on substituents, biological activities, and physicochemical properties:
Key Findings from Analogues
Biological Activity Anticancer Potential: Schiff base derivatives of 5-(2-phenoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine exhibit IC50 values as low as 1.28 μg/mL against breast cancer (MCF7) . The methoxyethyl group in the target compound may improve bioavailability, though direct activity data are lacking. Antimicrobial Activity: Derivatives like 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine show antifungal activity comparable to fluconazole, driven by electron-withdrawing substituents . The methoxy group’s electron-donating nature may reduce potency in this context. Antiviral Activity: 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine binds SARS-CoV-2 targets (Cys44/His164) via hydrogen bonds . The methoxyethyl group’s steric bulk may hinder similar interactions unless optimized.
Physicochemical and Electronic Properties
Biological Activity
5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, and discusses its potential as a lead compound for further drug development.
Chemical Structure and Properties
This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their wide range of biological activities. The thiadiazole ring structure contributes to its pharmacological properties by facilitating interactions with various biological targets.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against a variety of bacterial and fungal pathogens. Studies indicate that it may inhibit the synthesis of essential proteins in pathogens, leading to cell death. For instance:
- Efficacy Against Bacteria : In vitro studies have shown that this compound exhibits significant antibacterial activity against strains such as E. coli and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) reported at levels lower than those of standard antibiotics like ofloxacin .
- Fungal Activity : The compound also shows antifungal properties against species like Candida albicans and Aspergillus niger, indicating its potential use in treating fungal infections .
Anticancer Properties
Research into the anticancer potential of this compound has yielded encouraging results:
- Cell Line Studies : Preliminary investigations have revealed that this compound can inhibit the growth of various cancer cell lines. For example, it has shown cytotoxic effects on breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC50 values of 0.28 μg/mL and 0.52 μg/mL respectively .
- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis via activation of caspase pathways and disruption of mitochondrial function. This suggests that the compound may serve as a potential lead for developing new anticancer agents .
Summary of Biological Activities
Case Studies and Research Findings
Several studies have focused on synthesizing new derivatives based on the thiadiazole scaffold to enhance biological activity:
- A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their antiproliferative effects on human cell lines, identifying structure-activity relationships that could guide future modifications .
- Another investigation highlighted the importance of substituents on the thiadiazole ring in determining cytotoxicity against cancer cell lines, suggesting that further optimization could yield even more potent compounds .
Q & A
Basic Question: What are the standard synthetic routes for 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine?
Answer:
The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl-containing precursors. A common method involves:
Reacting a substituted hydrazide (e.g., isonicotinoyl hydrazide) with potassium thiocyanate in the presence of concentrated sulfuric acid to form a thiadiazole backbone .
Introducing the methoxyethyl group via nucleophilic substitution or alkylation. For example, reacting 5-amino-1,3,4-thiadiazole-2-thiol with methoxyethyl halides under reflux conditions in ethanol or DMF .
Purification via recrystallization from DMSO/water mixtures or column chromatography .
Key Parameters : Reaction time (24–72 hours), temperature (80–90°C), and acid catalysts (e.g., H₂SO₄ or toluenesulfonic acid) are critical for yield optimization .
Basic Question: How is the structure of this compound confirmed experimentally?
Answer:
Structural validation employs:
- X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.68–1.72 Å) and dihedral angles between thiadiazole and substituent groups .
- Spectroscopy :
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) match theoretical molecular weights (e.g., MW = ~187 g/mol) .
Advanced Question: How can ultrasound-assisted synthesis improve the yield of this compound?
Answer:
Ultrasound (20–40 kHz) enhances reaction efficiency by:
Cavitation effects : Accelerating mass transfer and reducing reaction time from 24 hours to 4–6 hours .
Homogenization : Preventing aggregation of intermediates in heterogeneous reactions (e.g., benzyl halide substitutions) .
Energy efficiency : Lowering temperature requirements by 20–30°C compared to conventional reflux .
Experimental Design : Use a probe-type sonicator with controlled power (50–100 W) and pulse intervals to avoid side reactions (e.g., over-oxidation) .
Advanced Question: How do computational studies (DFT) aid in predicting the biological activity of thiadiazole derivatives?
Answer:
Density Functional Theory (DFT) calculations:
Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., amine groups as H-bond donors) for target binding .
Vibrational analysis : Correlate IR/Raman spectra with molecular stability (e.g., N–H bending modes predict interactions with enzymes) .
Docking simulations : Predict binding affinity to biological targets (e.g., antimicrobial proteins) by optimizing spatial alignment .
Methodological Note : Basis sets (e.g., B3LYP/6-31G*) and solvent models (PCM) must align with experimental conditions to reduce discrepancies .
Basic Question: What are the common side reactions during synthesis, and how are they mitigated?
Answer:
- Oxidation of thiol groups : Avoid aerial oxygen by conducting reactions under nitrogen .
- Hydrolysis of methoxyethyl substituents : Use anhydrous solvents (e.g., dry DMF) and mild acidic conditions (pH 6–7) .
- Byproduct formation : Monitor via TLC and employ gradient elution during purification .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?
Answer:
Contradictions often arise from:
Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies) across labs .
Structural analogs : Differentiate substituent effects (e.g., methoxyethyl vs. benzyl groups) using SAR studies .
Solubility differences : Use consistent solvents (e.g., DMSO for in vitro assays) to ensure bioavailability .
Case Study : Antitumor activity discrepancies may stem from cell-line specificity; validate using multiple cancer models (e.g., MCF-7 and HeLa) .
Basic Question: What safety protocols are recommended for handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors (especially during reflux) .
- Waste disposal : Neutralize acidic byproducts (e.g., H₂SO₄) before segregating organic waste for incineration .
- PPE : Nitrile gloves and lab coats to prevent dermal exposure .
Advanced Question: How can factorial design optimize reaction conditions for scale-up synthesis?
Answer:
A 2³ factorial design evaluates three variables (temperature, catalyst concentration, reaction time):
Factor levels : Temperature (70°C vs. 90°C), catalyst (0.1 vs. 0.3 mol%), time (12 vs. 24 hours) .
Response surface methodology : Maximizes yield while minimizing cost.
Interaction effects : Identify synergies (e.g., higher temperature reduces required catalyst) .
Outcome : Reduces optimization trials by 50% compared to one-factor-at-a-time approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
